molecular formula C13H21NO3 B6640017 N-[(1-hydroxycyclopentyl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide

N-[(1-hydroxycyclopentyl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B6640017
M. Wt: 239.31 g/mol
InChI Key: GCVAPBXCUGGNNT-UHFFFAOYSA-N
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Description

N-[(1-hydroxycyclopentyl)methyl]-7-oxabicyclo[221]heptane-2-carboxamide is a complex organic compound featuring a bicyclic structure with a 7-oxabicyclo[221]heptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxycyclopentyl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide typically involves multiple steps:

  • Formation of the 7-oxabicyclo[2.2.1]heptane Core: : This can be achieved through a Diels-Alder reaction involving a furan and an olefinic or acetylenic dienophile . The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or dichloromethane.

  • Introduction of the Hydroxycyclopentyl Group: : The hydroxycyclopentyl group can be introduced via a nucleophilic addition reaction. This step may involve the use of a Grignard reagent or an organolithium compound to add the cyclopentyl moiety to the bicyclic core.

  • Amidation Reaction: : The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate compound with an amine under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent steps to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxycyclopentyl group, leading to the formation of ketones or carboxylic acids.

  • Reduction: : Reduction reactions can target the carbonyl groups within the compound, converting them to alcohols or amines.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the oxygen in the bicyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[(1-hydroxycyclopentyl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry. It can be used to investigate enzyme interactions, receptor binding, and cellular uptake mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, the compound’s stability and reactivity make it useful for the development of new materials, including polymers and coatings. Its bicyclic structure can impart desirable mechanical and chemical properties to these materials.

Mechanism of Action

The mechanism by which N-[(1-hydroxycyclopentyl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo[2.2.1]heptane Derivatives: These compounds share the same bicyclic core but differ in their substituents. Examples include 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid and its esters.

    Cyclopentyl Derivatives: Compounds like cyclopentylamine and cyclopentanol have similar cyclopentyl groups but lack the bicyclic structure.

Uniqueness

N-[(1-hydroxycyclopentyl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide is unique due to its combination of a hydroxycyclopentyl group and a 7-oxabicyclo[2.2.1]heptane core. This dual functionality provides a versatile platform for chemical modifications and biological interactions, setting it apart from simpler analogues.

Properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c15-12(10-7-9-3-4-11(10)17-9)14-8-13(16)5-1-2-6-13/h9-11,16H,1-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVAPBXCUGGNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2CC3CCC2O3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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